3-(3,4-Difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one belongs to the class of indeno[1,2-c]pyridazin-5-ones (IPs), which are a group of heterocyclic compounds known for their biological activity, particularly as inhibitors of monoamine oxidase-B (MAO-B) [ [, ] ]. This specific derivative has been investigated for its potential in the treatment of neurological disorders associated with MAO-B activity [ [] ].
Although the provided papers do not specifically detail the synthesis of this exact derivative, they describe general synthetic routes for related IPs [ [, , , ] ]. Typically, these syntheses involve condensation reactions of substituted indanones with hydrazines, followed by cyclization and aromatization steps. Modifications at the 3-position, such as the introduction of the 3,4-difluorophenyl group, are usually achieved through the use of appropriately substituted starting materials or by further derivatization of the core indenopyridazinone structure.
The molecular structure of 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one comprises a planar indenopyridazinone core with a 3,4-difluorophenyl substituent at the 3-position [ [, ] ]. The presence of conjugated double bonds within the ring system contributes to the planarity of the molecule. The 3,4-difluorophenyl substituent is likely to adopt a conformation that minimizes steric hindrance with the indenopyridazinone core.
The primary mechanism of action of 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, based on the activity of its structural class, is the inhibition of MAO-B [ [, ] ]. This enzyme plays a crucial role in the breakdown of neurotransmitters like dopamine. By inhibiting MAO-B, compounds like this derivative can increase dopamine levels in the brain, potentially alleviating symptoms associated with dopamine deficiency.
The primary scientific application of 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, as suggested by the research on its structural analogs, lies in its potential as a therapeutic agent for neurological disorders [ [, ] ]. Specifically, its MAO-B inhibitory activity makes it a potential candidate for the treatment of Parkinson's disease, where MAO-B inhibition can help to restore dopamine levels and improve motor function.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2